molecular formula C10H10Cl2O2 B1608200 3,5-Bis-chloromethyl-4-methyl-benzoic acid CAS No. 37908-90-0

3,5-Bis-chloromethyl-4-methyl-benzoic acid

Cat. No.: B1608200
CAS No.: 37908-90-0
M. Wt: 233.09 g/mol
InChI Key: JTSSWUSQLDYRTB-UHFFFAOYSA-N
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Description

3,5-Bis-chloromethyl-4-methyl-benzoic acid: is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is characterized by the presence of two chloromethyl groups and a methyl group attached to a benzoic acid core. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis-chloromethyl-4-methyl-benzoic acid typically involves the chloromethylation of 4-methylbenzoic acid. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 40-50°C and stirring the mixture for several hours to ensure complete chloromethylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis-chloromethyl-4-methyl-benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The chloromethyl groups can be reduced to form methyl groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Bis-chloromethyl-4-methyl-benzoic acid involves its ability to undergo various chemical reactions due to the presence of reactive chloromethyl groups. These groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the chloromethyl groups, which make the benzoic acid core more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 3,5-Bis-chloromethyl-4-methyl-benzoic acid is unique due to the presence of two chloromethyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions makes it versatile for various applications in research and industry .

Properties

IUPAC Name

3,5-bis(chloromethyl)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6-8(4-11)2-7(10(13)14)3-9(6)5-12/h2-3H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSSWUSQLDYRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1CCl)C(=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368623
Record name 3,5-bis(chloromethyl)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37908-90-0
Record name 3,5-bis(chloromethyl)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(chloromethyl)-4-methylbenzoic acid
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